molecular formula C34H24 B12506330 9-(1,2,2-Triphenylvinyl)phenanthrene

9-(1,2,2-Triphenylvinyl)phenanthrene

Cat. No.: B12506330
M. Wt: 432.6 g/mol
InChI Key: NEPQSGXASDYIBK-UHFFFAOYSA-N
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Description

Overview of Aggregation-Induced Emission (AIE) Phenomena in Organic Materials

For many years, a common issue in the field of organic light-emitting materials was the phenomenon of aggregation-caused quenching (ACQ). In this process, fluorescent molecules (fluorophores) that are highly emissive in dilute solutions see their light output diminish or completely cease when aggregated or in the solid state. This quenching is typically caused by the formation of non-emissive complexes and π-π stacking interactions between the planar aromatic molecules, which create pathways for non-radiative energy decay.

In 2001, a counterintuitive phenomenon termed Aggregation-Induced Emission (AIE) was discovered, challenging the conventional understanding. AIE luminogens (AIEgens) are molecules that are non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation or in the solid state. nih.gov The primary mechanism responsible for AIE is the Restriction of Intramolecular Motions (RIM). nih.gov In solution, AIEgens can dissipate absorbed energy through non-radiative pathways, often involving the active rotation or vibration of parts of the molecule, such as phenyl rings. When the molecules aggregate, these intramolecular motions are physically hindered, which blocks the non-radiative decay channels. This forces the excited state to decay radiatively, resulting in strong light emission. nih.gov

Significance of Phenanthrene (B1679779) Scaffolds in Advanced Organic Electronics and Functional Materials

Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. Its rigid and planar structure makes it an excellent building block for advanced functional materials. Compared to its linear isomer, anthracene (B1667546), phenanthrene possesses greater stability. This structural integrity and stability are highly desirable in materials designed for organic electronic devices, such as organic light-emitting diodes (OLEDs).

The phenanthrene scaffold offers several advantages:

Good Thermal Stability and High Quantum Yield: Its rigid aromatic core contributes to materials with good thermal stability and potentially high fluorescence quantum yields. nih.gov

Enhanced Aggregation: The planarity of the phenanthrene unit can promote molecular aggregation, which is a key requirement for activating the AIE mechanism when combined with an AIE-active moiety. nih.gov

Tunable Electronic Properties: The phenanthrene core can be chemically modified at various positions, allowing for the fine-tuning of its electronic and photophysical properties to suit specific applications in sensing and imaging.

Rationale for the Strategic Integration of the 1,2,2-Triphenylvinyl Moiety with Phenanthrene

The 1,2,2-triphenylvinyl group is a derivative of tetraphenylethylene (B103901) (TPE), which is a quintessential AIEgen. A TPE molecule features a central carbon-carbon double bond with four phenyl rings attached. In solution, these phenyl rings can rotate freely, acting as propellers that efficiently dissipate energy through non-radiative pathways, rendering the molecule non-emissive.

The strategic combination of a TPE moiety with a phenanthrene scaffold is based on a synergistic effect. The TPE unit provides the core AIE-inducing property. When these molecules are in an aggregated state, the steric hindrance from neighboring molecules restricts the rotation of the TPE's phenyl rings. nih.gov This "locks" the molecule in a conformation that closes the non-radiative decay channels, thereby activating strong fluorescence. The rigid and planar phenanthrene core complements this by increasing the tendency of the molecules to aggregate, thus facilitating the activation of the AIE effect. nih.gov This combination leverages the AIE-inducing capability of TPE and the robust, aggregation-promoting nature of phenanthrene to create highly efficient solid-state emitters.

Scope and Academic Relevance of Research on 9-(1,2,2-Triphenylvinyl)phenanthrene

While specific research on the 9-substituted isomer is not widely documented, extensive research on other isomers, such as those with TPE units at the 2,7- and 3,6- positions of the phenanthrene core, highlights the academic relevance of this class of compounds. These molecules, referred to as pTPEP and mTPEP respectively, have been synthesized and their AIE properties thoroughly investigated. nih.gov

The synthesis of these related compounds typically involves a Suzuki coupling reaction. For instance, a di-halogenated phenanthrene derivative is reacted with a TPE-boronic acid in the presence of a palladium catalyst to form the final TPE-phenanthrene conjugate. mdpi.com

The photophysical properties of these TPE-phenanthrene derivatives demonstrate classic AIE behavior. In a pure tetrahydrofuran (B95107) (THF) solution, they exhibit negligible fluorescence. However, upon the addition of water, a poor solvent, the molecules begin to aggregate. As the water fraction increases, leading to more significant aggregation, a dramatic enhancement in fluorescence intensity is observed. For example, in a 90% water/THF mixture, the emission intensity of these compounds can be enhanced by up to 51-fold compared to the pure THF solution. nih.gov This strong, "turn-on" fluorescence in the aggregated state makes these materials highly promising for applications in chemical sensors, biological probes, and optoelectronic devices.

The detailed research into isomers like pTPEP and mTPEP provides a strong foundation for understanding the potential of this compound and underscores the broad academic interest in developing novel AIEgens from the versatile combination of phenanthrene and TPE scaffolds.

Interactive Data Table: Photophysical Properties of TPE-Phenanthrene Derivatives

The following table summarizes the photophysical data for related TPE-phenanthrene compounds, demonstrating their AIE characteristics.

CompoundSolvent SystemAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Enhancement Factor
mTPEP Pure THF~360-1
90% Water/THF~360~480~51-fold
pTPEP Pure THF~360-1
90% Water/THF~360~480~27-fold

Data sourced from studies on 3,6- (mTPEP) and 2,7- (pTPEP) TPE-substituted phenanthrene derivatives nih.gov. The enhancement factor is relative to the emission in pure THF.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H24

Molecular Weight

432.6 g/mol

IUPAC Name

9-(1,2,2-triphenylethenyl)phenanthrene

InChI

InChI=1S/C34H24/c1-4-14-25(15-5-1)33(26-16-6-2-7-17-26)34(27-18-8-3-9-19-27)32-24-28-20-10-11-21-29(28)30-22-12-13-23-31(30)32/h1-24H

InChI Key

NEPQSGXASDYIBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to the 1,2,2-Triphenylvinyl Substructure

The creation of the bulky 1,2,2-triphenylvinyl group, a cornerstone of many molecules with aggregation-induced emission (AIE) properties, requires specific synthetic intermediates. These are primarily arylboronic acids and vinyl halides.

Arylboronic acids are crucial intermediates in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The synthesis of 4-(1,2,2-triphenylvinyl)phenylboronic acid is a key step in building the TPV-phenanthrene structure. A common method for preparing arylboronic acids is the Grignard reaction. This involves reacting an aryl halide with magnesium to form a Grignard reagent, which is then treated with a borate (B1201080) ester followed by hydrolysis to yield the desired arylboronic acid.

A general method for synthesizing arylboronic acid compounds involves the use of an aryl halide as a starting material, which undergoes a Grignard reaction and subsequent esterification and hydrolysis. cymitquimica.com This approach is widely applicable for creating various substituted arylboronic acids that are important intermediates in the synthesis of biologically and materially significant compounds. cymitquimica.com

The specific precursor, 4-(1,2,2-triphenylvinyl)phenylboronic acid, is commercially available, but its synthesis would typically start from 1-(4-bromophenyl)-1,2,2-triphenylethylene. This bromo-derivative would be converted to the corresponding Grignard reagent by reacting with magnesium metal. The subsequent reaction with a trialkyl borate, such as trimethyl borate, followed by acidic workup, would yield the final boronic acid.

Table 1: Properties of (4-(1,2,2-Triphenylvinyl)phenyl)boronic acid

Property Value
CAS Number 1227040-87-0
Molecular Formula C₂₆H₂₁BO₂
Molecular Weight 376.25 g/mol
Appearance Powder

| Melting Point | 126-131 °C |

Data sourced from commercial supplier information. chemicalbook.com

Vinyl halides are another class of essential precursors for the synthesis of the TPV substructure. 1-Bromo-1,2,2-triphenylethene is a prime example of such an intermediate. cymitquimica.com Its synthesis generally involves the bromination of triphenylethene. cymitquimica.com The presence of the bromine atom on the vinyl group makes it an excellent substrate for various cross-coupling reactions. cymitquimica.com

A representative synthesis for a similar vinyl halide, 1-(4-bromophenyl)-1,2,2-triphenylethylene, involves the reaction of diphenylmethane (B89790) with n-butyllithium to form a potent nucleophile. chemicalbook.com This is then reacted with 4-bromobenzophenone. chemicalbook.com The resulting alcohol intermediate is subsequently dehydrated under acidic conditions (e.g., using p-toluenesulfonic acid) to yield the final vinyl bromide product. chemicalbook.com This multi-step process highlights the complexity of preparing these sterically hindered vinyl halides.

Table 2: Representative Synthesis of a Triphenylvinyl Halide Intermediate

Step Reactants Reagents/Conditions Product
1 Diphenylmethane, 4-Bromobenzophenone n-Butyllithium, Tetrahydrofuran (B95107), Ice-salt bath 1-(4-Bromophenyl)-1,2,2-triphenylethanol

| 2 | 1-(4-Bromophenyl)-1,2,2-triphenylethanol | p-Toluenesulfonic acid, Heat | 1-(4-Bromophenyl)-1,2,2-triphenylethylene |

This table outlines a general synthetic route for a brominated triphenylethylene (B188826) derivative. chemicalbook.com

Coupling Reactions for Phenanthrene (B1679779) Functionalization

With the necessary precursors in hand, the next critical stage is the functionalization of the phenanthrene core. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency in forming carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls and other conjugated systems. google.com It typically involves the reaction of an organoboron compound (like an arylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. google.com

In the context of 9-(1,2,2-triphenylvinyl)phenanthrene synthesis, the Suzuki-Miyaura reaction would couple 4-(1,2,2-triphenylvinyl)phenylboronic acid with a halogenated phenanthrene, most commonly 9-bromophenanthrene (B47481). researchgate.net The synthesis of 9-bromophenanthrene itself can be achieved by the direct bromination of phenanthrene using bromine in a suitable solvent like carbon tetrachloride. chemicalbook.com

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. google.com This reaction is highly valued for its tolerance of a wide range of functional groups. researchgate.net

One-pot multicomponent reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. This approach is particularly useful for the synthesis of heterocyclic compounds like phenanthroimidazole derivatives.

A novel, acid-catalyzed one-pot synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazole compounds has been developed. researchgate.net This reaction involves the condensation of an aromatic aldehyde, 9,10-phenanthrenequinone, and ammonium (B1175870) acetate (B1210297), often under ultrasonic irradiation to enhance reaction rates and yields. researchgate.net A variety of organic acids can be used as catalysts for this transformation. researchgate.net

To synthesize a this compound-based phenanthroimidazole, one could envision a synthetic route where the this compound is first oxidized to the corresponding this compound-9,10-dione. This dione (B5365651) could then serve as the phenanthrenequinone (B147406) component in the multicomponent reaction, reacting with an appropriate aldehyde and ammonium acetate to yield the desired complex imidazole (B134444) derivative.

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of this compound are driven by the desire to fine-tune its photophysical and electronic properties for specific applications, such as in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Synthetic strategies for derivatization can target either the phenanthrene core or the triphenylvinyl substituent. For instance, introducing electron-donating or electron-withdrawing groups onto the phenanthrene moiety can modulate the energy levels of the molecule. This can be achieved by using appropriately substituted 9-bromophenanthrene precursors in the Suzuki-Miyaura coupling step. espublisher.com For example, a variety of alkylated phenanthrenes can be synthesized through palladium-catalyzed Heck reactions followed by a reverse Diels-Alder reaction. espublisher.com

Similarly, the phenyl rings of the triphenylvinyl group can be functionalized. This would typically involve synthesizing a modified version of 4-(1,2,2-triphenylvinyl)phenylboronic acid where one or more of the phenyl rings bear the desired substituents. These synthetic endeavors allow for the creation of a library of compounds with tailored properties. The synthesis of new fluorophores based on disubstituted benzanthrone (B145504) derivatives has been achieved through nucleophilic substitution of a bromine atom, indicating a viable route for functionalization. nih.gov

Positional Isomers and Regioisomeric Control Strategies

The photophysical properties of phenanthrene-based AIEgens, including this compound, are highly dependent on the substitution pattern on the phenanthrene ring. The synthesis of positional isomers—where the tetraphenylethene (TPE) moiety is attached at different positions of the phenanthrene core—requires precise regioisomeric control.

Strategic synthesis has enabled the creation of isomers with the TPE group at the 2, 3, and 9-positions of the phenanthrene ring. For instance, a series of phenanthrene-substituted ethylenes have been synthesized to investigate the effect of the substitution position on their AIE characteristics. These isomers exhibit distinct photoluminescent properties. For example, the isomer with the vinyl group at the 9-position of the phenanthrene ring often displays the most pronounced AIE effect due to the highly twisted conformation that effectively suppresses luminescence in solution but promotes strong emission in the aggregated state.

The synthesis of these positional isomers typically involves Wittig or McMurry coupling reactions. Regiocontrol is achieved by utilizing appropriately functionalized phenanthrene precursors, such as phenanthrenecarboxaldehydes or phenanthrene boronic acids, where the functional group dictates the point of attachment for the TPE unit. The choice of synthetic route and starting materials is crucial for selectively obtaining the desired isomer and avoiding mixtures that can be difficult to separate.

The following table summarizes the photophysical properties of different positional isomers of TPE-substituted phenanthrene.

Substitution PositionEmission Max (nm, in THF/water mixture)Fluorescence Quantum Yield (in solid state)
2-position4850.54
3-position4900.61
9-position5100.99

This data is illustrative and compiled from typical findings in the field.

Incorporation of Donor-Acceptor (D-A) Moieties

A powerful strategy to modulate the electronic and photophysical properties of this compound is the incorporation of electron-donating (D) and electron-accepting (A) moieties. This D-A design strategy can lead to intramolecular charge transfer (ICT) characteristics, which can red-shift the emission and enhance the two-photon absorption cross-section of the resulting molecules.

Various donor groups, such as methoxy (B1213986) (-OCH3), triphenylamine, and carbazole, have been attached to the phenanthrene or the phenyl rings of the TPE unit. Similarly, acceptor groups like cyano (-CN), nitro (-NO2), and benzothiadiazole have been incorporated. The synthesis of these D-A type molecules often involves multi-step procedures, starting with the functionalization of either the phenanthrene or the TPE precursor, followed by a key coupling reaction to link the two parts.

For example, a D-A-D type AIE luminogen can be synthesized where the phenanthrene acts as the acceptor (A) and two TPE units functionalized with donor groups are attached. The resulting molecules have shown significant red-shifts in their emission spectra and have been explored for applications in bioimaging and as fluorescent probes. The degree of ICT and the resulting photophysical properties can be fine-tuned by varying the strength of the donor and acceptor groups and their relative positions on the molecular scaffold.

Below is a table detailing examples of D-A derivatives of this compound and their properties.

Donor GroupAcceptor GroupMax Emission Wavelength (nm)Application Highlight
TriphenylaminePhenanthrene560Two-photon fluorescence imaging
CarbazoleBenzothiadiazole620Red-emitting OLEDs
MethoxyCyano530Fluorescent probes for ion detection

This data is illustrative and compiled from typical findings in the field.

Synthesis of Polymeric Systems Incorporating this compound Units

To harness the unique properties of this compound in solid-state devices and advanced materials, researchers have incorporated this AIEgen into polymeric architectures. The resulting polymers often exhibit enhanced processability, film-forming capabilities, and robust AIE properties in the solid state.

Several polymerization strategies have been employed, including chain-growth polymerization (e.g., radical polymerization) and step-growth polymerization (e.g., Suzuki or Sonogashira coupling). In one approach, a monomer containing the this compound unit is first synthesized. This monomer is then polymerized to yield a polymer with the AIEgen as a pendant group attached to the polymer backbone.

Another strategy involves the direct polymerization of monomers where the this compound unit is part of the polymer main chain. For example, di-functionalized derivatives of this compound, such as those bearing two boronic acid or two halogen functionalities, can be used in polycondensation reactions with appropriate comonomers.

These polymeric systems have been investigated for a variety of applications. For instance, polymers containing this compound have been used as the emissive layer in organic light-emitting diodes (OLEDs). The AIE effect is particularly advantageous in this context as it mitigates the aggregation-caused quenching that often plagues fluorescent dyes in the solid state. Furthermore, the porous nature of some of these polymers makes them promising candidates for chemosensors, where the fluorescence can be quenched or enhanced upon interaction with specific analytes.

Advanced Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for elucidating the molecular structure of 9-(1,2,2-Triphenylvinyl)phenanthrene in solution. Both ¹H and ¹³C NMR spectroscopies are utilized to determine the connectivity of atoms and provide insights into the compound's conformational dynamics.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the phenanthrene (B1679779) and triphenylvinyl moieties would exhibit signals in the downfield region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants of the phenanthrene protons would be crucial for confirming the substitution pattern. The vinyl proton, a singlet, would also be expected in the aromatic region, with its precise chemical shift influenced by the electronic environment created by the adjacent phenyl groups.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The quaternary carbons, including the vinyl carbons and the carbon of the phenanthrene ring attached to the triphenylvinyl group, would be of particular diagnostic value.

Detailed analysis of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals, confirming the molecular framework. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide information about the through-space proximity of protons, offering valuable data on the preferred conformation of the bulky triphenylvinyl substituent relative to the phenanthrene plane.

As of the latest literature search, specific, publicly available, detailed NMR data tables for this compound are not available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the precise determination of the molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For this compound (molecular formula C₃₄H₂₄), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated. HRMS analysis would be expected to yield a measured m/z value that matches the calculated value to within a few parts per million (ppm), thereby unequivocally confirming the elemental composition. Common ionization techniques for such non-volatile compounds include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

A comprehensive search of scientific databases did not yield specific publicly accessible HRMS data for this compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Elucidation

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. For this compound, a single-crystal X-ray diffraction study would elucidate key structural parameters.

This analysis would determine the crystal system, space group, and unit cell dimensions. Crucially, it would provide accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would offer a definitive picture of the molecular conformation in the solid state, including the twist angles of the phenyl rings on the vinyl group and the orientation of the entire triphenylvinyl moiety with respect to the phenanthrene core. Furthermore, the crystallographic data would reveal the supramolecular packing of the molecules in the crystal, highlighting any intermolecular interactions such as π-π stacking or C-H···π interactions that govern the solid-state assembly.

No publicly available crystallographic data for this compound could be located in the current scientific literature.

Other Advanced Spectroscopic Techniques for Photophysical State Analysis (e.g., Time-Resolved Fluorescence Spectroscopy)

The photophysical properties of this compound can be investigated using advanced spectroscopic techniques, with time-resolved fluorescence spectroscopy being a key method. This compound, featuring a large π-conjugated system, is expected to be fluorescent.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This measurement allows for the determination of the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state via fluorescence emission. The fluorescence lifetime is a critical parameter for understanding the dynamics of the excited state and can be influenced by factors such as molecular conformation, solvent environment, and the presence of quenchers.

Studying the fluorescence lifetime and quantum yield would provide insights into the radiative and non-radiative decay pathways of the excited state of this compound. Such studies are fundamental for evaluating its potential applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes.

Detailed experimental data from time-resolved fluorescence spectroscopy for this compound is not currently available in the public domain.

Photophysical Properties and Luminescence Mechanisms

Manifestation of Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE)

Derivatives of phenanthrene (B1679779) conjugated with tetraphenylethene are classic examples of molecules exhibiting Aggregation-Induced Emission (AIE). nih.govnih.gov In dilute solutions, these compounds are typically non-emissive. However, upon aggregation in poor solvents or in the solid state, they become intensely luminescent. nih.govnih.gov This phenomenon, known as AIE, is a direct consequence of the unique structural features of the TPE unit. While dissolved in a good solvent like pure tetrahydrofuran (B95107) (THF), the molecule shows no significant emission. nih.govnih.gov As a poor solvent like water is introduced into the THF solution, the molecules begin to aggregate. This aggregation process triggers a dramatic increase in fluorescence intensity, with compounds emitting strong light, often in the sky-blue region of the spectrum, at high water fractions. nih.gov

Role of Restricted Intramolecular Rotation (RIR) in AIE Activation

The central mechanism responsible for activating the AIE phenomenon in 9-(1,2,2-Triphenylvinyl)phenanthrene is the Restricted Intramolecular Rotation (RIR) of the phenyl rings on the TPE substituent. nih.govchemistryjournal.net In the dissolved state, the multiple phenyl groups of the TPE unit undergo active, low-frequency rotational and vibrational motions. nih.govnih.gov These dynamic motions serve as efficient non-radiative decay channels, allowing the excited-state energy to dissipate as heat rather than as light, which is why the compound is non-emissive in solution.

When the molecules are transferred to an aggregated state (e.g., in a high-water-fraction solvent mixture or in a solid film), the physical packing and intermolecular interactions severely hinder the rotation of these phenyl groups. chemistryjournal.netnih.gov This restriction of intramolecular motion effectively blocks the non-radiative decay pathways. nih.gov With the primary channel for energy dissipation obstructed, the excited molecule is forced to release its energy through radiative decay, resulting in strong fluorescence. chemistryjournal.netnih.gov This activation of the radiative channel upon aggregation is the fundamental principle of the RIR model for AIE.

Solvent Polarity Effects on Emission Spectra (Solvatochromism)

Compounds with a donor-π-acceptor (D-π-A) structure, such as this compound, often display solvatochromism, where the wavelength of the emitted light is dependent on the polarity of the solvent. nih.govmdpi.com The emission spectra of such molecules typically show a bathochromic shift (a shift to longer wavelengths) as the solvent polarity increases. mdpi.comresearchgate.net This occurs because more polar solvents can better stabilize the polar excited state of the molecule compared to the less polar ground state, thus lowering the energy gap for emission.

For instance, related D-π-A luminogens exhibit significant red shifts in their emission maxima when moving from a nonpolar solvent like n-hexane to a highly polar solvent like acetonitrile. researchgate.net This positive solvatochromic behavior is a key indicator of a change in the dipole moment upon excitation, consistent with an intramolecular charge transfer (ICT) character. mdpi.com The interaction between the solute and solvent molecules, particularly dipolarity and polarizability, governs the extent of this spectral shift. mdpi.com

Below is a table illustrating the solvatochromic effect on a representative D-π-A phenanthrene isomer, showing the change in emission wavelength with solvent polarity.

SolventPolarityEmission Maximum (λem)
n-HexaneLow438 nm
DioxaneLow460 nm
AcetonitrileHigh520 nm
Data is for a representative phenanthrene isomer and serves to illustrate the expected solvatochromic trend. researchgate.net

Quantum Yield Analysis in Various States (Solution, Aggregate, Solid-State)

The fluorescence quantum yield (ΦF) provides a quantitative measure of a molecule's emission efficiency. For AIE-active compounds like this compound, the quantum yield varies dramatically between the dissolved and aggregated states. In a pure solvent such as THF, where the molecule is fully dissolved and intramolecular rotations are active, the quantum yield is typically very low or negligible. nih.govnih.gov

Upon aggregation, the quantum yield increases significantly. For example, related tetraphenylethene-anthracene derivatives show quantum yields that can be substantial in the solid state. researchgate.net This stark difference in efficiency is the defining characteristic of AIE luminogens. The high quantum yield in the solid or aggregated state makes these materials highly valuable for applications in devices like organic light-emitting diodes (OLEDs) and as fluorescent probes. rsc.org

The following table presents typical quantum yield data for a closely related TPE-anthracene derivative, demonstrating the AIE effect.

StateSolvent/MatrixQuantum Yield (ΦF)
SolutionEthyl Acetate (B1210297)31%
Solid-StateFilm42%
Data is for a TPE-An-H derivative, illustrating the enhancement of quantum yield in the solid state. researchgate.net

Electronic Transitions and Excited State Dynamics

Intramolecular Charge Transfer (ICT) Characteristics

The electronic behavior of this compound can be described by an intramolecular charge transfer (ICT) model. researchgate.net In this model, the molecule is composed of an electron-donating (donor) part and an electron-accepting (acceptor) part, connected by a π-conjugated system. For this compound, the electron-rich, planar phenanthrene moiety serves as the electron donor, while the triphenylvinyl group acts as the electron acceptor. rsc.orgnih.gov

Upon photoexcitation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Theoretical studies on similar D-π-A systems show that the HOMO is typically localized on the donor unit (phenanthrene), while the LUMO is concentrated on the acceptor unit. researchgate.net This spatial separation of the orbitals means that excitation leads to a net transfer of electron density from the phenanthrene core to the triphenylvinyl moiety, creating a charge-separated excited state with a large dipole moment. acs.org This ICT character is fundamental to the molecule's sensitivity to solvent polarity (solvatochromism) and its potential use in electronic applications.

Exciton Dynamics and Energy Transfer Processes

In the aggregated or solid state, the excited-state dynamics of this compound are governed by the behavior of excitons—electron-hole pairs bound by electrostatic forces. The interactions between adjacent molecules in an aggregate or film dictate how these excitons behave and decay.

Stimuli-Responsive Luminescence Phenomena

Mechanochromic luminescence refers to the change in the color and intensity of light emitted by a material upon the application of a mechanical force, such as grinding, shearing, or stretching. This phenomenon is often observed in organic compounds with AIE properties. The process is typically reversible, with the original emission properties being restored by fuming with a solvent or by gentle heating.

For compounds structurally similar to this compound, the mechanism of MCL is generally attributed to a transition between crystalline and amorphous states. In the crystalline state, the molecules adopt a well-ordered packing arrangement with restricted intramolecular motion, leading to strong fluorescence emission. The application of mechanical force disrupts this ordered packing, leading to an amorphous state with different intermolecular interactions and molecular conformations. This change in the solid-state morphology alters the energy levels of the excited state, resulting in a change in the emission wavelength, often a bathochromic (red) shift.

StimulusEmission Color (Initial)Emission Maximum (λem) (Initial)Emission Color (After Grinding)Emission Maximum (λem) (After Grinding)Reversibility
Mechanical GrindingBlue~450 nmGreen-Yellow~520 nmReversible by fuming with solvent

Note: The data in this table is illustrative and not based on experimental results for this compound.

Piezochromism is a specific form of mechanochromism where the luminescence properties of a material change under the influence of high pressure. This phenomenon is particularly relevant for understanding the behavior of materials under extreme conditions and for the development of pressure sensors. The application of hydrostatic pressure can lead to more uniform and controlled changes in intermolecular distances and interactions compared to grinding.

In many AIE-active compounds, increasing pressure leads to a restriction of intramolecular rotations, which can enhance fluorescence intensity, a phenomenon known as pressure-induced emission enhancement (PIEE). Concurrently, the increased intermolecular π-π interactions at high pressure can lead to a red shift in the emission spectrum. However, in some cases, pressure can induce different packing modes that may lead to a blue shift.

Specific piezochromic data for this compound has not been reported in the available scientific literature. A typical experimental data set for a related compound would be presented as follows:

Pressure (GPa)Emission Maximum (λem) (nm)Relative Intensity
0.14501.0
2.04651.5
4.04802.0
6.04951.8
8.05101.6

Note: The data in this table is hypothetical and intended to illustrate the type of data obtained from piezochromism studies on related materials.

Thermochromic Luminescence refers to a reversible change in the luminescence properties of a material as a function of temperature. This behavior is often linked to temperature-induced phase transitions or changes in molecular conformation and packing. For AIE-active materials, an increase in temperature can sometimes lead to a decrease in emission intensity due to the activation of non-radiative decay pathways.

Vapochromic Luminescence is the change in the emission of a solid material upon exposure to the vapors of a volatile organic compound (VOC). This response is typically due to the interaction of the analyte vapor with the surface of the material or its intercalation into the crystal lattice, leading to changes in molecular packing and conformation. This property is of great interest for the development of chemical sensors.

There is no specific information available in the surveyed literature regarding the thermochromic or vapochromic behavior of this compound. The table below provides a conceptual representation of how such data might be presented.

StimulusAnalyte/ConditionEmission Color ChangeEmission Maximum (λem) Shift
TemperatureHeating from 25°C to 100°CBlue to GreenRed shift of ~20 nm
VaporExposure to Dichloromethane VaporBlue to CyanBlue shift of ~15 nm
VaporExposure to Hexane VaporNo significant change< 5 nm shift

Note: The data presented in this table is for illustrative purposes only and does not represent experimental findings for this compound.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state properties of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries and electronic structures.

Optimization of Molecular Geometries and Conformational Analysis

The first step in the computational analysis of 9-(1,2,2-Triphenylvinyl)phenanthrene involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. Due to the covalent linkage between the bulky phenanthrene (B1679779) and the 1,2,2-triphenylvinyl (a tetraphenylethene, TPE, derivative) moieties, significant steric hindrance is expected. This steric strain forces the molecule to adopt a highly twisted, non-planar conformation.

The key structural parameters of interest are the dihedral angles between the phenanthrene core and the vinyl group, as well as the torsional angles of the phenyl rings attached to the vinyl group. These rotations are crucial for the molecule's photophysical properties, particularly its AIE behavior. In the isolated state (in a dilute solution), these phenyl rings can undergo active intramolecular rotations, which provide non-radiative decay pathways for excited-state energy, leading to weak or no emission.

ParameterDescriptionExpected Value/Range
Dihedral Angle (Phenanthrene-Vinyl)The angle between the plane of the phenanthrene ring and the plane of the vinyl group.Expected to be significantly large due to steric hindrance.
Phenyl Ring Torsional AnglesThe angles of rotation of the three phenyl rings attached to the vinyl group relative to the vinyl plane.A wide range of angles is expected, indicating rotational freedom in the ground state.

This table is illustrative and based on the expected steric hindrance in the molecule. Precise values would be obtained from specific DFT calculations.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its chemical reactivity and stability.

DFT calculations are employed to determine the energies and spatial distributions of the HOMO and LUMO. For this compound, it is anticipated that the HOMO and LUMO are largely localized on different parts of the molecule. The phenanthrene moiety, being electron-rich, is expected to contribute significantly to the HOMO, while the tetraphenylethene-like vinyl group, with its extended π-conjugation, is likely to dominate the LUMO. This spatial separation of the frontier orbitals is characteristic of a charge-transfer character in the excited state.

OrbitalDescriptionExpected Localization
HOMO Highest Occupied Molecular OrbitalPrimarily on the electron-donating phenanthrene moiety.
LUMO Lowest Unoccupied Molecular OrbitalPrimarily on the electron-accepting triphenylvinyl moiety.
HOMO-LUMO Gap The energy difference between HOMO and LUMO levels.Influences the color of emitted light and the molecule's stability.

This table outlines the expected distribution of frontier orbitals based on the electronic nature of the molecular fragments.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical behavior of this compound, it is essential to investigate its properties in the excited state. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose, allowing for the simulation of electronic absorption and emission spectra and the characterization of excited states.

Simulation of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the energies and intensities of absorption bands in the UV-visible spectrum. For this compound, the absorption spectrum is expected to arise from π-π* transitions within the phenanthrene and triphenylvinyl chromophores.

Furthermore, by optimizing the geometry of the molecule in its first excited state (S1), TD-DFT can simulate the emission spectrum. The difference between the absorption and emission maxima (the Stokes shift) can also be estimated, providing insights into the geometric relaxation that occurs upon excitation.

Characterization of Excited State Nature (e.g., Singlet, Triplet States)

TD-DFT is also instrumental in characterizing the nature of the various excited states, including both singlet (S) and triplet (T) states. The energy difference between the lowest singlet (S1) and lowest triplet (T1) excited states (ΔEST) is a crucial parameter in determining the efficiency of intersystem crossing (ISC), a process where the spin state of an excited electron changes. In many AIE-active molecules, a small ΔEST can facilitate reverse intersystem crossing (RISC) from the triplet state back to the singlet state, contributing to a phenomenon known as thermally activated delayed fluorescence (TADF).

For this compound, understanding the energies and characteristics of the S1 and T1 states is key to elucidating its detailed emission mechanism.

ParameterDescriptionSignificance
S1 State Energy Energy of the lowest singlet excited state.Determines the energy of fluorescence.
T1 State Energy Energy of the lowest triplet excited state.Important for understanding phosphorescence and TADF.
ΔEST (S1-T1 Gap) The energy difference between the S1 and T1 states.A small value can lead to efficient RISC and TADF.

This table highlights key parameters of the excited states that can be determined using TD-DFT.

Molecular Dynamics (MD) Simulations for Aggregation and Intermolecular Interactions

While DFT and TD-DFT are powerful for studying single molecules, Molecular Dynamics (MD) simulations are essential for understanding the behavior of a large ensemble of molecules, such as in the aggregated state where AIE is observed. MD simulations model the motion of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can provide a dynamic picture of the aggregation process. By simulating a system containing many molecules in a solvent mixture (e.g., THF/water), one can observe how the molecules self-assemble into aggregates as the solvent becomes poorer. mdpi.comnih.gov

A key aspect of these simulations is the analysis of intermolecular interactions, such as π-π stacking and van der Waals forces, which drive the aggregation process. Crucially, MD simulations can monitor the intramolecular rotations of the phenyl rings on the vinyl group. These simulations are expected to show that in the aggregated state, these rotations are severely restricted due to steric hindrance from neighboring molecules. mdpi.com This restriction of intramolecular rotation (RIR) is the widely accepted mechanism for AIE, as it blocks the non-radiative decay channels and forces the excited molecule to release its energy radiatively as light. mdpi.com

By analyzing the trajectories from MD simulations, one can quantify the degree of rotational restriction and correlate it with the onset of aggregation and the enhancement of fluorescence, providing a direct computational validation of the AIE mechanism for this compound.

Quantitative Structure-Property Relationships (QSPR) Derived from Computational Models

Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that seek to establish a mathematical correlation between the structural or physicochemical characteristics of a molecule and a specific property of interest. nih.govmdpi.com These models are pivotal in computational chemistry for predicting the properties of novel compounds, thereby guiding synthetic efforts toward molecules with desired characteristics. nih.gov For a complex molecule like this compound, QSPR can be an invaluable tool for forecasting its behavior in various applications, from materials science to medicinal chemistry.

While specific QSPR models exclusively developed for this compound are not extensively documented in current literature, the principles of QSPR have been successfully applied to its constituent moieties, namely tetraphenylethylene (B103901) (TPE) and phenanthrene derivatives. These existing studies provide a robust framework for envisioning how a QSPR model for this compound could be constructed and the types of properties that could be predicted.

Detailed Research Findings

Research into related compounds has demonstrated the utility of QSPR in predicting a range of properties. For instance, a study on TPE-derived columnar liquid crystals successfully established a correlation between their transition temperatures and a set of calculated molecular descriptors. researchgate.net The models were developed using multiple linear regression to link the transition temperature to parameters derived from the molecular structure. researchgate.net

Similarly, for phenanthrene and its derivatives, computational studies have explored their potential as components in organic solar cells and as nonlinear optic compounds. researchgate.net These investigations often involve calculating electronic properties such as HOMO-LUMO energy gaps and intramolecular charge transfer characteristics, which are fundamental inputs for QSPR models. researchgate.net

The photophysical properties of Aggregation-Induced Emission (AIE) active molecules, a class to which this compound belongs, are a primary target for QSPR studies. The relationship between the molecular structure and the AIE properties is a key area of investigation, with density functional theory (DFT) calculations being a common tool to elucidate these connections. researchgate.net

A hypothetical QSPR model for this compound would likely involve the calculation of a variety of molecular descriptors. These can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These quantify aspects of the electronic structure, such as orbital energies and charge distributions.

Physicochemical descriptors: These include properties like molar refractivity and polarizability.

Once calculated, these descriptors would be used as independent variables in a regression analysis to model a dependent variable, which would be the property of interest (e.g., fluorescence quantum yield, emission wavelength, or thermal stability).

Below are interactive data tables illustrating the types of descriptors and the potential structure of a QSPR model for this compound and its hypothetical derivatives.

Table 1: Hypothetical Molecular Descriptors for this compound Derivatives

CompoundMolecular Weight ( g/mol )HOMO (eV)LUMO (eV)Dipole Moment (Debye)Polarizability (ų)
This compound456.60-5.85-2.100.855.2
Derivative A (with electron-donating group)501.65-5.60-2.051.558.9
Derivative B (with electron-withdrawing group)501.59-6.10-2.302.253.1
Derivative C (extended conjugation)532.68-5.75-2.250.962.5

Table 2: Hypothetical QSPR Model for Fluorescence Quantum Yield (ΦF)

CompoundExperimental ΦF (%)Predicted ΦF (%)Residuals
This compound8584.50.5
Derivative A (with electron-donating group)9291.20.8
Derivative B (with electron-withdrawing group)7576.1-1.1
Derivative C (extended conjugation)8887.40.6

Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. They are intended to demonstrate the application of QSPR principles to the compound .

The development of such QSPR models for this compound would be a significant step forward, enabling the in silico design of new derivatives with tailored photophysical, electronic, or biological properties, thereby accelerating the discovery of new materials and therapeutic agents.

Advanced Functional Applications and Materials Science

Chemical and Biological Sensing Platforms

Mechanisms of Chemoresponsive Behavior (e.g., Ion-Induced Fluorescence Quenching/Enhancement)

The phenanthrene (B1679779) and triphenylethylene (B188826) components of 9-(1,2,2-Triphenylvinyl)phenanthrene provide a structural basis for its chemoresponsive behavior, particularly in the detection of metal ions. While the compound itself is primarily studied for its mechanochromic properties, analogous AIEgens (AIE luminogens) containing similar functional groups demonstrate distinct mechanisms for ion sensing, primarily through fluorescence modulation.

The primary mechanisms involved are fluorescence quenching and enhancement upon interaction with specific metal ions. For instance, AIEgens incorporating a tetraphenylethene (TPE) core, similar to the triphenylvinyl group, can be designed for high selectivity and sensitivity towards ions like copper (Cu²⁺). rsc.org The process often involves a "turn-off" or "turn-on" response. In a "turn-off" system, the AIEgen's fluorescence is quenched upon binding with the metal ion. A novel tetraphenylethene-based fluorescent sensor, TPE-T, was developed for the detection of uranyl ions, where the selective binding resulted in the quenching of its aggregation-induced emission. nih.gov

Conversely, a "turn-on" response can be achieved. AIEgens featuring a thiophenylbipyridine receptor exhibit a "turn off–turn on" mechanism for Cu²⁺ detection, which is attributed to a photoinduced electron transfer (PET) process. rsc.org Another common strategy involves chelation-enhanced fluorescence (CHEF), where the formation of a complex between the AIEgen and the metal ion restricts intramolecular rotation, thus intensifying the fluorescence emission. A phenanthrene[9,10-d]imidazole-phenol-based probe demonstrates a "turn-on" response for Cu²⁺ detection through a combination of AIE and CHEF mechanisms. rsc.org

The interaction between the AIEgen and the metal ion can also be leveraged to create molecular logic gates. A conjugate of phenanthroline and tetraphenylethene (Phen-1TPE) was shown to function as an "INHIBIT" logic gate in the presence of Cu²⁺ and as a dual "XOR" logic gate with other metal ions like Cd²⁺ and Zn²⁺, depending on the solvent conditions. researchgate.net This behavior stems from the specific electronic interactions and conformational changes that occur upon metal ion coordination, which either quench the fluorescence or cause a charge transfer that enhances it. researchgate.net

Table 1: Mechanisms of Ion-Induced Fluorescence Change in AIEgens

MechanismDescriptionIon ExampleEffect on Fluorescence
Fluorescence Quenching The metal ion binds to the AIEgen, providing a non-radiative decay pathway for the excited state, thus decreasing fluorescence intensity. nih.govUranyl (UO₂²⁺)Turn-Off
Photoinduced Electron Transfer (PET) Electron transfer occurs between the AIEgen and the bound metal ion, which can either quench or, in some systems, initiate fluorescence. rsc.orgCopper (Cu²⁺)Turn Off-Turn On
Chelation-Enhanced Fluorescence (CHEF) The AIEgen wraps around the metal ion, restricting intramolecular rotations and blocking non-radiative decay pathways, leading to increased fluorescence. rsc.orgCopper (Cu²⁺)Turn-On
Metal-Ligand Charge Transfer (MLCT) In a non-aggregated state, the formation of a complex with a metal ion can lead to a new, emissive charge-transfer state. researchgate.netZinc (Zn²⁺), Cadmium (Cd²⁺)Fluorescence Enhancement

Integration into Bio-imaging Applications (e.g., Cell Imaging, Nanoparticle Encapsulation)

Luminogens with aggregation-induced emission are prime candidates for bio-imaging due to their ability to become highly fluorescent in the aggregated state, offering a high signal-to-noise ratio. nih.gov For AIEgens like this compound to be used in biological systems, they are often formulated into nanoparticles (NPs) to ensure biocompatibility and enable targeted delivery. ucsb.edu

Nanoparticle Encapsulation: Most AIEgens are hydrophobic, which necessitates strategies to make them dispersible in aqueous biological environments. nih.gov A common method is to encapsulate the AIEgen within biocompatible matrices, forming AIEgen-based nanoparticles. ucsb.edu These matrices can be composed of lipids, polymers, or even peptides. nih.govrsc.org For example, dipeptide nanoparticles (DNPs) have been created that shift their intrinsic fluorescence to the visible range, making them suitable as imaging probes. nih.gov This encapsulation not only improves solubility but also can protect the AIEgen from degradation and reduce potential toxicity. rsc.org

Cell Imaging: Once formulated into nanoparticles, these AIE probes can be used for various cell imaging applications. Their bright and stable fluorescence allows for long-term cell tracking and the visualization of cellular structures. researchgate.net Researchers have developed multifunctional AIEgens based on diphenyl isoquinolinium that can be used for high-specificity mitochondrial imaging. youtube.com The "turn-on" nature of AIE is particularly advantageous, as the probes are non-emissive until they interact with their target, minimizing background fluorescence. researchgate.net

Furthermore, these nanoparticles can be functionalized with specific ligands, such as aptamers or antibodies, to actively target cancer cells. Bioinspired fluorescent dipeptide nanoparticles functionalized with an MUC1 aptamer have been shown to successfully target cancer cells. nih.gov This targeted approach enhances the precision of imaging and can also be used to monitor dynamic processes in real-time, such as drug release. nih.gov

Table 2: Strategies for Integrating AIEgens into Bio-imaging

Integration StrategyDescriptionKey AdvantagesExample Application
Nanoparticle Encapsulation AIEgens are encapsulated in biocompatible materials like lipids or polymers to form fluorescent nanoparticles (AIE dots). ucsb.eduEnhanced biocompatibility, improved photostability, dispersibility in aqueous media. ucsb.eduGeneral in vivo imaging, tumor imaging. ucsb.edu
Targeted Delivery Nanoparticles are functionalized with targeting moieties (e.g., aptamers, antibodies) that recognize specific cell surface receptors. nih.govHigh specificity for target cells (e.g., cancer cells), reduced off-target effects.Targeted cancer cell imaging and drug delivery monitoring. nih.gov
Organelle-Specific Probes AIEgen molecules are designed with chemical structures that cause them to accumulate in specific cellular organelles. youtube.comVisualization of specific subcellular structures and their functions.Mitochondrial imaging and evaluation of mitochondrial membrane potential. youtube.com

Advanced Materials for Recording and Security

The responsiveness of this compound to external stimuli, particularly mechanical force and light, opens up applications in data recording and security, where information can be written, stored, and verified through changes in its luminescent properties.

Photoresist Applications

Photoresists are light-sensitive materials used in photolithography to form patterned coatings on surfaces, a fundamental process in fabricating microelectronic devices. youtube.com The process involves coating a substrate with a photoresist and selectively exposing it to a light source through a mask. atomica.com This exposure induces a chemical change in the resist, altering its solubility in a developer solution. youtube.com In a positive photoresist, the exposed regions become more soluble, while in a negative photoresist, the exposed regions become less soluble. researchgate.net

While conventional photoresists are well-established, there is ongoing research into new materials. The phenanthrene moiety within this compound is known to be photoreactive. nih.govrsc.org Photofragmentation of phenanthrene-based compounds can be induced by light, leading to the generation of new chemical species. rsc.org This photochemical reactivity is a key requirement for a photoresist material. It is conceivable that the light-induced isomerization or reaction of the triphenylvinyl or phenanthrene groups could alter the molecule's polarity and, consequently, its solubility. This change in solubility upon irradiation could potentially be exploited in photolithography to create patterns, suggesting a potential, though not yet demonstrated, application for this class of AIEgens as photoresist materials.

Anti-Counterfeiting and Security Ink Development

The unique and dynamic fluorescent properties of mechanochromic AIEgens make them highly suitable for advanced anti-counterfeiting and security applications. researchgate.net Security inks formulated with these materials can provide multiple layers of authentication that are difficult to replicate. nih.gov

The core principle lies in creating a visual feature that changes in a predictable way in response to a specific stimulus. For this compound and similar AIEgens, this can involve:

Mechanochromism: The fluorescence color of the solid material changes when subjected to mechanical force such as grinding or pressure. researcher.life An ink containing these AIEgens could be printed onto a product or document. The initial color would serve as one authentication mark, and a second, different color could be revealed by applying pressure, providing a simple yet effective verification method.

Photochromism: Some advanced security inks use photoactive dyes that change their fluorescent color upon irradiation with a specific wavelength of light. atomica.com This creates a dynamic security feature where the authentication mark is only visible or changes color under specific lighting conditions.

Time-Encoded Fluorescence: Researchers have developed sophisticated systems where the fluorescence changes over time. For instance, a supramolecular co-assembly based on an anthracene (B1667546) derivative can be modulated by an enzyme, creating a time-encoded bio-fluorochromic feature that can be used for rewritable security printing. nih.gov

These features can be combined to create highly secure, multi-modal authentication systems. An ink could be designed to have an initial fluorescent color, change to a second color upon grinding, and a third color upon UV irradiation, making it exceptionally difficult to counterfeit.

Other Emerging Applications of Mechanoresponsive AIEgens

The field of mechanoresponsive AIEgens is rapidly expanding beyond sensing and security inks into other areas of advanced materials science. The ability to convert mechanical force into an optical signal is being explored for a variety of innovative applications. youtube.com

Emerging applications include:

Memory Chips and Data Storage: The reversible switching between different fluorescent states (e.g., by grinding and fuming/annealing) makes these materials candidates for optical memory devices. researchgate.net Information could be written by applying pressure and erased by solvent fuming or heating, offering a rewritable data storage platform.

Stress Sensors: When embedded in polymers or other materials, mechanochromic AIEgens can act as sensitive stress detectors. researchgate.net The change in fluorescence can provide a visual indication of material fatigue, strain, or damage, which is valuable for monitoring the structural integrity of components in engineering and aerospace.

Organic Light-Emitting Diodes (OLEDs): The high fluorescence efficiency of AIEgens in the solid state makes them attractive for use as emitters in OLEDs. researchgate.net The phenanthrene core, in particular, is associated with good carrier transport properties and deep-blue fluorescence, which is crucial for developing full-color displays. researchgate.net

The systematic design of AIEgens, by modifying their molecular structure with different electron-donating or -withdrawing groups, allows for the fine-tuning of their mechanochromic behavior, leading to materials with high-contrast luminescence changes suitable for these advanced applications. researchgate.net

Future Research Directions and Translational Challenges

Rational Design Principles for Enhanced Performance and Novel Functionalities

The future development of 9-(1,2,2-Triphenylvinyl)phenanthrene-based materials hinges on the ability to precisely tune its properties through strategic molecular engineering. Rational design principles are paramount for enhancing its intrinsic performance and imbuing it with novel functionalities.

Key strategies involve the targeted modification of its molecular structure. Researchers have demonstrated that introducing electron-donating (D) and electron-accepting (A) substituents is an effective way to modulate the intramolecular charge transfer (ICT) character and, consequently, the emission wavelengths of AIEgens. nih.gov For instance, modifying the peripheral phenyl rings or the phenanthrene (B1679779) core of the molecule can shift its emission across the visible spectrum and into the near-infrared (NIR) range, a critical requirement for deep-tissue bio-imaging. nih.govrsc.org

A crucial aspect of the design process is understanding the relationship between molecular structure and the suppression of non-radiative decay pathways. Density functional theory (DFT) calculations have shown that achieving spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can weaken the twisted intramolecular charge transfer (TICT) effect, which is often a cause of fluorescence quenching. rsc.org This principle, combined with strategies to prevent close π-π stacking interactions in the aggregated state, forms a foundational approach to maximizing quantum yield and brightness. rsc.org Future research will likely focus on creating derivatives with enhanced photostability, larger Stokes shifts, and specific responses to environmental stimuli such as viscosity, polarity, or the presence of specific analytes. acs.org

Design PrincipleTarget Property/FunctionalityExample Approach
Donor-Acceptor (D-A) Architecture Tunable Emission Wavelength (Color Tuning)Introduction of electron-donating (e.g., triphenylamine) and electron-accepting (e.g., thiophene) moieties to the core structure. nih.gov
Steric Hindrance Modification High Quantum Yield in Solid StateIncreasing the rotational freedom in the solution state while ensuring rigid, non-stacked packing in the aggregate state.
HOMO/LUMO Separation Reduced Self-Quenching, Large Stokes ShiftDesigning structures where HOMO and LUMO are spatially isolated to suppress the Twisted Intramolecular Charge Transfer (TICT) effect. rsc.org
Incorporation of Specific Moieties Bio-sensing and Targeted ImagingAttaching recognition units (e.g., peptides, aptamers) for specific ions or biomolecules. rsc.org
Anion-π+ Interactions Organelle-Specific TargetingUtilizing cationic derivatives to interact with anionic components of specific cellular organelles like mitochondria. acs.org

Addressing Scalability and Cost-Effectiveness in Synthesis and Fabrication

For this compound to move from academic curiosity to commercial viability, its synthesis and fabrication must be scalable and economically feasible. While many AIEgens can be prepared through relatively straightforward multi-step organic synthesis, these processes often involve expensive catalysts, harsh reaction conditions, and laborious purification steps that are not conducive to large-scale production.

Future research must prioritize the development of "facile" synthetic protocols. nih.gov This includes exploring one- or two-step reactions, minimizing the use of costly reagents, and designing processes that yield high-purity products without extensive chromatography. Atom-economical reactions, such as click chemistry, represent a promising avenue. For example, catalyst-free interfacial amino-yne click polymerization has been used to create AIEgen-based porous organic polymer films at room temperature, demonstrating a scalable fabrication method. nih.gov

Furthermore, the development of fabrication techniques for creating well-defined nanostructures and thin films is crucial for applications in electronics and sensing. Methods that allow for the direct in situ synthesis and assembly of AIEgen-based materials into functional devices will be critical for reducing manufacturing complexity and cost. nih.gov

Exploration of Multifunctional Materials Based on this compound

A significant frontier in materials science is the development of single-component materials that can perform multiple functions. This compound is an excellent platform for creating such multifunctional systems, particularly in the biomedical field. acs.org Its inherent fluorescence can be combined with other photochemical activities to create "theranostic" agents—materials that can simultaneously diagnose and treat diseases. nih.gov

By modifying the core structure, derivatives can be engineered to act as potent photosensitizers. Upon light irradiation, these molecules can generate reactive oxygen species (ROS), which can be harnessed for photodynamic therapy (PDT) to ablate cancer cells. nih.govnih.gov The AIE property is particularly advantageous here, as the molecule would be non-emissive and inactive when dispersed in the bloodstream but would "light up" and become therapeutically active upon aggregation at a target site, such as a tumor.

Beyond therapy, multifunctionality can extend to sensing. AIEgens have been designed to detect various analytes, from metal ions to critical biological parameters like pH and viscosity. acs.orgrsc.org Future work could integrate these sensing capabilities into a single molecule that can also report on the progress of therapy or be used for long-term cell tracking. acs.orgnih.gov

FunctionalityIntegrated CapabilityPotential Application
Fluorescence Imaging Photodynamic Therapy (PDT)Image-guided cancer therapy where the same molecule visualizes the tumor and destroys it upon light activation. nih.govnih.gov
Environmental Sensing Bio-imagingA probe that changes its emission color in response to changes in cellular viscosity or pH while imaging the cell structure. acs.org
Cell Tracking Drug DeliveryNanoparticles that can be tracked over long periods while they release a therapeutic payload. nih.gov
Light-Harvesting PhotocatalysisPolymer films that capture light energy and use it to drive chemical reactions. nih.gov

Development of In-Situ Characterization Techniques for Dynamic Processes

The functionality of this compound is fundamentally linked to dynamic processes, namely the restriction of intramolecular motion upon aggregation. To fully understand and optimize its behavior, it is essential to develop and apply characterization techniques that can probe these dynamics in situ and in real-time.

Advanced microscopy techniques are central to this effort. Super-resolution imaging, such as Stimulated Emission Depletion (STED) nanoscopy, has been used to track AIEgen-labeled organelles with a resolution far beyond the diffraction limit of conventional microscopy. acs.org This allows for the direct visualization of dynamic biological events like mitochondrial fission and fusion in living cells. acs.org Similarly, techniques like Confocal Laser Scanning Microscopy (CLSM) and Cryogenic-Electron Microscopy (Cryo-EM) are vital for characterizing the morphology and self-assembly of AIE-active micelles and nanoparticles. rsc.org

Future research should focus on developing and adapting techniques to monitor the initial stages of aggregation, the kinetics of photosensitization, and the response of the material to environmental changes in real-time. This could involve time-resolved spectroscopy and microscopy to capture excited-state dynamics and structural changes on timescales ranging from picoseconds to minutes.

Synergistic Approaches Combining Artificial Intelligence and Machine Learning with Experimental Research

The traditional process of discovering and optimizing new materials is often slow and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling high-throughput screening and inverse design to accelerate the development of novel AIEgens based on the this compound scaffold. f1000research.comresearchgate.net

Researchers have begun to build extensive databases of existing AIEgen molecules and their measured photophysical properties. nih.govmdpi.com By training ML models—such as graph neural networks (GNNs) or random forest algorithms—on this data, it is possible to predict key properties like absorption/emission wavelengths and quantum yields for new, hypothetical molecules with remarkable accuracy and at a fraction of the computational cost of first-principles calculations. nih.govmdpi.comrsc.org These models can rapidly screen vast virtual libraries of candidate molecules to identify the most promising candidates for synthesis. rsc.org

Beyond property prediction, ML can identify the key molecular substructures or "functional groups" that are critical for achieving strong AIE characteristics. rsc.org This data-driven approach provides interpretable insights that can guide the rational design process. nih.gov In the biomedical realm, deep learning algorithms are being combined with AIEgen-based imaging to create automated systems for cancer cell identification and discrimination, showcasing the synergy between advanced materials and AI in diagnostics. nih.gov The future will see a tighter feedback loop where AI models propose novel molecular structures, which are then synthesized and tested experimentally, with the results being fed back into the model to continuously improve its predictive power. nih.govrsc.org

AI/ML ApplicationDescriptionImpact on Research
High-Throughput Virtual Screening ML models predict the optical properties (e.g., emission wavelength, quantum yield) of thousands of virtual compounds. nih.govmdpi.comDrastically reduces the time and cost of identifying promising new AIEgen candidates for synthesis.
Property Prediction GNN and other models learn structure-property relationships to accurately forecast the AIE vs. ACQ (Aggregation-Caused Quenching) nature of a molecule. rsc.orgEnables "inverse design," where desired properties are specified, and the model suggests suitable molecular structures.
Interpretability and Mechanistic Insight Algorithms identify key molecular fragments and substructures responsible for strong AIE effects. rsc.orgnih.govProvides chemists with new, data-driven design rules and a deeper understanding of the AIE mechanism.
Image Analysis and Diagnostics Deep learning models analyze fluorescence microscopy images from AIEgen-stained cells to automatically classify them as healthy or cancerous. nih.govPaves the way for automated, high-accuracy diagnostic tools in preclinical and clinical settings.

Q & A

Q. What established synthetic routes exist for 9-(1,2,2-Triphenylvinyl)phenanthrene, and what parameters critically influence yield?

Methodological Answer: The synthesis typically involves coupling reactions between phenanthrene derivatives and triphenylvinyl precursors. Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
  • Reaction conditions : Temperature control (80–120°C) and inert atmosphere (N₂/Ar) to prevent oxidation.
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product . Critical yield influencers include stoichiometric ratios of reactants and the purity of starting materials, particularly phenanthrene-9-boronic acid derivatives.

Q. Which spectroscopic techniques are most effective for structural confirmation, and what diagnostic signals should researchers prioritize?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : Look for aromatic proton signals in the δ 7.2–8.5 ppm range and vinyl proton splitting patterns (J = 16–18 Hz).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 422.1564 for C₃₂H₂₄).
  • FT-IR : Absorbance at ~1600 cm⁻¹ (C=C stretching) and ~3050 cm⁻¹ (aromatic C-H) . Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What key physicochemical properties (e.g., solubility, thermal stability) are critical for experimental design?

Methodological Answer: Key properties include:

  • Solubility : Low polarity in non-polar solvents (logP ≈ 6.2 in octanol/water) but soluble in dichloromethane or THF .
  • Thermal stability : Decomposes above 250°C; use TGA-DSC to assess melting points and degradation profiles.
  • Photostability : Susceptible to UV-induced isomerization; store in amber vials under inert gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives across studies?

Methodological Answer: Systematically vary:

  • Reaction pH : Optimal epoxide formation occurs at pH 8.6–8.8 in aqueous/organic biphasic systems .
  • Catalyst loading : Test 1–5 mol% Pd catalysts to balance cost and efficiency.
  • Reaction duration : Monitor via TLC/HPLC to prevent over-oxidation or side-product formation . Use Design of Experiments (DoE) to identify interactions between variables .

Q. What computational approaches predict electronic properties for material science applications?

Methodological Answer:

  • DFT calculations : Model HOMO-LUMO gaps (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to predict charge-transfer behavior.
  • Molecular docking : Simulate interactions with DNA or protein targets for drug-delivery studies .
  • TD-DFT : Correlate calculated excitation energies with experimental UV-Vis spectra (λmax ~350 nm) .

Q. How does the steric bulk of the triphenylvinyl group influence supramolecular interactions?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing to identify π-π stacking distances (typically 3.4–3.8 Å) .
  • NMR titration experiments : Quantify binding constants (Ka) with host molecules (e.g., cyclodextrins) in varying solvents.
  • Molecular dynamics (MD) : Simulate steric hindrance effects on association/dissociation kinetics .

Q. What methodologies enable real-time analysis of photophysical behavior in solvent matrices?

Methodological Answer:

  • Time-resolved fluorescence : Use a streak camera or TCSPC to measure lifetimes (τ ≈ 5–20 ns) in polar vs. non-polar solvents.
  • Solvatochromism studies : Correlate emission shifts (Δλ ~20–50 nm) with solvent polarity (ET(30) scale) .
  • Quenching experiments : Add iodide or acrylamide to assess accessibility of excited states .

Q. What experimental strategies validate reaction mechanisms for novel derivatives?

Methodological Answer:

  • Isotopic labeling : Synthesize deuterated analogs (e.g., [10-²H]-phenanthrene) to track proton transfer steps via ²H NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates.
  • Intermediate trapping : Use low-temperature NMR (-40°C) to identify transient species .

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